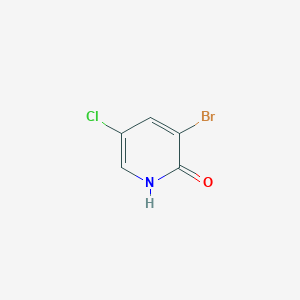

3-Bromo-5-chloro-2-hydroxypyridine

Descripción

Contextual Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemical and pharmaceutical research. rsc.orgnih.gov As an isostere of benzene, this scaffold is a fundamental building block in the synthesis of a vast array of pharmaceuticals and agrochemicals. nih.govrsc.org The presence of the nitrogen atom in the pyridine ring imparts distinct physical and chemical properties compared to its carbocyclic counterpart, influencing its reactivity and biological activity. nih.gov

Pyridine derivatives are ubiquitous in nature, found in essential biomolecules such as vitamins (niacin and pyridoxine) and coenzymes. nih.gov In the realm of medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets. rsc.orgresearchgate.net Consequently, it is a key component in more than 7,000 existing drug molecules, including FDA-approved therapeutics for various diseases. nih.govrsc.org The versatility of the pyridine nucleus allows for extensive chemical modifications, enabling researchers to fine-tune the pharmacological profiles of drug candidates. rsc.org

The Unique Positioning of 3-Bromo-5-chloro-2-hydroxypyridine in Heterocyclic Chemistry Research

Within the broad family of pyridine derivatives, halogenated hydroxypyridines represent a class of compounds with significant synthetic utility. The subject of this article, this compound, is a dihalogenated hydroxypyridine that has garnered attention as a versatile intermediate in organic synthesis. pipzine-chem.com Its molecular structure, featuring a pyridine ring substituted with a hydroxyl group and two different halogen atoms (bromine and chlorine), provides multiple reactive sites for further chemical transformations.

The presence of the hydroxyl group allows the compound to exist in tautomeric forms, namely the pyridinol and pyridone forms. echemi.com This tautomerism, coupled with the electron-withdrawing effects of the halogen atoms, influences the reactivity of the pyridine ring. The bromine and chlorine atoms can participate in various coupling reactions and nucleophilic substitution reactions, making this compound a valuable precursor for the synthesis of more complex molecules. pipzine-chem.com

This compound is particularly noted for its application as an intermediate in the production of crop protection agents and pharmaceuticals. pipzine-chem.comechemi.com Its structural features allow for its incorporation into larger molecular frameworks, potentially leading to the discovery of new bioactive compounds. pipzine-chem.com

A common synthetic route to this compound involves the bromination of 5-chloro-2-hydroxypyridine (B146416) in acetic acid. echemi.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 137628-16-1 |

| Molecular Formula | C₅H₃BrClNO |

| Molecular Weight | 208.44 g/mol |

| Boiling Point | 277.6 ± 40.0 °C (Predicted) |

| Flash Point | 131.8 ± 25.9 °C |

| Density | 1.91 ± 0.1 g/cm³ (Predicted) |

| Solubility | Very soluble in N,N-Dimethylformamide, Soluble in methanol, Sparingly soluble in glacial acetic acid, Very slightly soluble in chloroform, Practically insoluble in water. echemi.com |

Review of Existing Research Gaps and Emerging Avenues for this compound

While this compound is recognized for its role as a synthetic intermediate, there are several avenues for future research that remain to be explored. A significant portion of the existing literature focuses on its synthesis and its use in patented chemical processes. However, a deeper understanding of its reactivity profile and the full extent of its potential applications is still an area ripe for investigation.

Emerging Research Avenues:

Development of Novel Synthetic Methodologies: Future research could focus on developing more efficient and sustainable synthetic routes to this compound. Furthermore, exploring its reactivity in a wider range of modern cross-coupling reactions could unlock new synthetic pathways to novel compound libraries.

Medicinal Chemistry Applications: Given the prevalence of the pyridine scaffold in drug discovery, a systematic exploration of derivatives synthesized from this compound for various biological activities is a promising research direction. Its unique substitution pattern could lead to the identification of compounds with novel mechanisms of action.

Agrochemical Research: Expanding on its current use in the agrochemical industry, further research could investigate the synthesis and efficacy of new pesticides and herbicides derived from this compound. The goal would be to develop agents with improved selectivity and environmental profiles. echemi.com

Materials Science: The potential application of this compound and its derivatives in materials science, for example, as components of functional polymers or organic electronics, is an area that is largely unexplored.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-5-chloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCVJZRBMDESEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369420 | |

| Record name | 3-Bromo-5-chloro-2-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137628-16-1 | |

| Record name | 3-Bromo-5-chloro-2-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-chloropyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 5 Chloro 2 Hydroxypyridine and Analogous Systems

Microwave-Assisted Synthesis for Enhanced Efficiency and Sustainability

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.orgnih.govnih.gov The application of microwave irradiation has been shown to be effective in the synthesis of various pyridine (B92270) derivatives. nih.gov For instance, the Bohlmann-Rahtz pyridine synthesis, which traditionally involves a two-step process, can be performed in a single, microwave-assisted step, significantly reducing the reaction time from hours to minutes and improving yields. organic-chemistry.org This one-pot procedure has been successfully applied to produce tri- and tetrasubstituted pyridines with high regioselectivity. organic-chemistry.org

In the context of halogenated pyridinols, microwave-assisted methods can be employed for various transformations, including nucleophilic substitution and cyclization reactions, contributing to a more sustainable synthetic approach. mdpi.comunito.it

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Bohlmann-Rahtz Pyridine Synthesis | Two-step, hours | One-pot, 10-20 minutes | Superior yields | organic-chemistry.org |

| Synthesis of Bis-pyrimidine derivatives | 6-15 hours | 10-15 minutes | ~10-15% increase | nih.gov |

Ionic Liquid Catalysis in Pyridine Synthesis

Ionic liquids (ILs) are salts with low melting points that are gaining attention as environmentally benign catalysts and solvents in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and tunable nature. rsc.orgnih.gov They have been successfully employed as catalysts in the synthesis of various pyridine systems. rsc.org

For example, acidic phosphonium-based ionic liquids have been shown to be effective catalysts for the multicomponent synthesis of diverse pyridine derivatives. rsc.org Similarly, pyridinium-based ionic liquids have been synthesized and utilized as promoters in various organic reactions. nih.govgoogle.comnih.gov The use of ionic liquids can facilitate easier product separation and catalyst recycling, aligning with the principles of green chemistry. While direct catalysis for the synthesis of 3-bromo-5-chloro-2-hydroxypyridine using ionic liquids is not extensively documented, the successful application of ILs in the synthesis of other pyridine systems suggests their potential utility in this area as well. acs.org

Solid-State Reactions and Environmentally Benign Solvents

The development of environmentally friendly synthetic protocols has led to the exploration of solid-state reactions and the use of greener solvents. While specific examples for the solid-state synthesis of this compound are not prevalent in the reviewed literature, the broader field of pyridine synthesis has seen advancements in this area. The use of deep eutectic solvents, for instance, has been shown to be effective, inexpensive, non-toxic, and recyclable for the synthesis of other heterocyclic compounds like 1H-pyrroles. rsc.org Such methodologies often feature mild reaction conditions and straightforward workup procedures. rsc.org

The search for environmentally benign substitutes for hazardous organic solvents is a key focus in green chemistry. researchgate.net Water, supercritical fluids, ionic liquids, and low-melting polymers are being investigated as alternative reaction media for various organic transformations, including those for synthesizing pyridine derivatives. researchgate.netmobt3ath.com For example, an efficient and environmentally sound protocol for synthesizing structurally diverse annulated pyridopyrimidines has been developed using a catalyzed four-component reaction in ethanol, highlighting the move towards greener solvents. mobt3ath.com

Atom Economy and Waste Minimization in Synthetic Design

Atom economy and waste minimization are central tenets of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. rsc.org This involves designing synthetic routes that reduce or eliminate the use and generation of hazardous substances. osti.gov In the context of pyridine synthesis, this can be achieved through strategies like one-pot multicomponent reactions, which offer significant advantages over conventional multistep syntheses by being more convergent and flexible. rsc.org

Minimizing waste also extends to the purification stages of a synthesis. The development of protocols that utilize recoverable reaction media, such as acetonitrile-water azeotropes in electrochemical reactions, simplifies product isolation and reduces the need for additional solvents. rsc.org While specific data on the atom economy for the synthesis of this compound is not detailed in the provided search results, the principles of waste minimization are actively being applied to the broader field of heterocyclic chemistry. osti.gov

Advanced Catalytic Methods in the Formation of Substituted Hydroxypyridines

Modern synthetic chemistry increasingly relies on advanced catalytic methods to achieve high efficiency, selectivity, and functional group tolerance in the preparation of complex molecules like substituted hydroxypyridines.

Transition Metal-Catalyzed Coupling Reactions for Pyridine Functionalization

Transition-metal catalysis has become an indispensable tool for the functionalization of pyridine rings through C-H activation. nih.govcapes.gov.br These methods allow for the direct introduction of various substituents, including alkyl, aryl, and heteroaryl groups, onto the pyridine scaffold. nih.govresearchgate.net Palladium-catalyzed reactions, for example, have been employed for the C-3 selective olefination of pyridines and the direct C-H arylation of pyridine N-oxides. researchgate.net Copper-based catalysts have also proven effective for the N-arylation of 2- and 4-hydroxypyridines and the O-arylation of 3-hydroxypyridines. acs.org These catalytic systems often exhibit high selectivity for specific positions on the pyridine ring, which can be challenging to achieve through traditional methods. pkusz.edu.cn

Regioselective Functionalization Strategies

Achieving regioselectivity in the functionalization of pyridines is a significant challenge due to the electronic nature of the ring. rsc.org However, various strategies have been developed to control the position of substitution. For instance, modifying reaction conditions can alter the regioselectivity of reactions involving benzynes and pyridine N-oxides, leading to either 2- or 3-substituted pyridines. nih.gov The use of directing groups is another powerful approach to guide the functionalization to a specific carbon atom. nih.gov

Furthermore, the inherent reactivity of the pyridine ring can be exploited. For example, the synthesis of structurally diverse 2,5,6-trisubstituted 3-hydroxypyridines has been achieved with high regioselectivity through a hetero-Diels–Alder reaction. thieme-connect.com Computational studies have also been employed to understand the factors governing regioselectivity, such as in the halogenation of pyridines where steric interactions can influence the outcome. nih.govnih.gov

One-Pot Multicomponent Reactions for Pyridine Scaffolds

One-pot multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical methods for the synthesis of substituted pyridines. rsc.orgrsc.org These reactions allow for the formation of multiple new bonds in a single operation, often with high chemo- and regioselectivity. rsc.orgrsc.org A variety of MCRs have been developed for the synthesis of polysubstituted pyridines, including those involving the condensation of 1,3-dicarbonyl compounds, aldehydes, and other building blocks. rsc.orgtaylorfrancis.com These methods offer several advantages, such as mild reaction conditions, simple execution, broad substrate scope, and good product yields, making them attractive for building complex pyridine skeletons. rsc.org Microwave irradiation has also been utilized to accelerate these reactions. taylorfrancis.comcore.ac.uk

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 5 Chloro 2 Hydroxypyridine

Electrophilic and Nucleophilic Substitution Pathways on the Pyridine (B92270) Ring

The pyridine ring is electron-deficient, which generally makes it susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen atom (the 2, 4, and 6 positions). However, the substituents on 3-bromo-5-chloro-2-hydroxypyridine significantly modulate this reactivity.

The carbon-halogen bonds at the C3 and C5 positions are primary sites for nucleophilic substitution and metal-catalyzed cross-coupling reactions. The relative reactivity of the C-Br and C-Cl bonds is a critical factor in determining the outcome of these transformations. Generally, the carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making it more susceptible to cleavage. This difference is the foundation for achieving selective functionalization of the molecule.

In palladium-catalyzed cross-coupling reactions, oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the initial and often rate-determining step. The activation barrier for this step is significantly lower for aryl bromides than for aryl chlorides. Consequently, reactions can be tuned to occur selectively at the C3-Br position while leaving the C5-Cl position intact. This reactivity trend (C-Br > C-Cl) is a well-established principle for a wide range of heteroaromatic systems. chemicalbook.com

For instance, in nucleophilic aromatic substitution (SNAr) reactions, the outcome can be more complex and condition-dependent. While the C-Br bond is generally more reactive, the position of the halide relative to the activating/deactivating groups also plays a crucial role. In a related system, 5-bromo-2-chloro-3-fluoropyridine (B1227324), it was demonstrated that catalytic amination (a palladium-catalyzed process) occurs exclusively at the C-Br position. However, under neat conditions without a catalyst, nucleophilic attack by an amine preferentially displaces the chloride at the C2 position, which is activated by the adjacent ring nitrogen. google.com This highlights the ability to control regioselectivity by choosing between catalyzed and non-catalyzed reaction pathways.

The hydroxyl group at the C2 position behaves chemically like a phenol, exhibiting both acidic and nucleophilic character. It can be deprotonated by a base to form a pyridinolate anion, which can then act as a nucleophile in reactions such as O-alkylation and O-acylation. For example, the hydroxyl group can be protected or functionalized through etherification. A documented example involves the O-alkylation to prepare compounds like 3-bromo-5-chloro-2-[[(tetrahydro-2H-pyran-2-yl)oxy]butyl]pyridine, where the hydroxyl group is converted to a tetrahydropyranyl (THP) ether, a common protecting group strategy. wikipedia.org

Furthermore, the hydroxyl group can be oxidized to a carbonyl group, transforming the 2-hydroxypyridine (B17775) into a 2-pyridone tautomer. nih.gov This tautomeric equilibrium is a characteristic feature of hydroxypyridines and influences their reactivity and interaction with other molecules. The conversion of the hydroxyl into a better leaving group, such as a triflate or tosylate, can also facilitate subsequent substitution or coupling reactions at the C2 position.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Metal-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation, and this compound is an excellent substrate for these transformations due to its two distinct halogen handles. The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential couplings.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is highly effective for this substrate. Based on the established reactivity hierarchy of organic halides (I > Br > Cl > F) in the rate-determining oxidative addition step of the catalytic cycle, the reaction is expected to proceed selectively at the C3-bromo position under controlled conditions. nih.govorganic-chemistry.org

Studies on analogous dihalopyridines confirm this selectivity. For example, 5-bromo-2-chloropyridine (B1630664) undergoes Suzuki-Miyaura coupling with aryl boronic acids to give the 5-aryl-2-chloropyridine product, demonstrating the preferential reaction at the C-Br bond. chemicalbook.com This allows for the synthesis of 3-aryl-5-chloro-2-hydroxypyridines, which can then undergo a second coupling reaction at the C5-chloro position if desired, often under more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems).

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C-Br Position of Bromo-Chloro-Pyridines This table is based on data from analogous bromo-chloro-pyridine systems.

| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | >90 | chemicalbook.com |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 85-95 | organic-chemistry.org |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF/H₂O | 90 | ~90 | chemicalbook.com |

The principles of regioselectivity observed in Suzuki-Miyaura coupling extend to other palladium-catalyzed reactions like the Heck and Sonogashira couplings.

The Heck reaction couples the organic halide with an alkene. scielo.brbeilstein-journals.org For this compound, the reaction is anticipated to occur selectively at the C3-bromo position to yield 3-alkenyl-5-chloro-2-hydroxypyridine derivatives. The choice of catalyst, base, and solvent system can be optimized to ensure high yield and selectivity, while minimizing side reactions like dehalogenation. nih.govlibretexts.org

The Sonogashira coupling involves the reaction of a terminal alkyne with the organic halide, typically using a palladium catalyst and a copper(I) co-catalyst. nih.govorganic-chemistry.orgaobchem.com This reaction provides a direct route to 3-alkynyl-5-chloro-2-hydroxypyridines. Research on similar substrates, such as 5- and 6-bromo-3-fluoro-2-cyanopyridines, has shown that Sonogashira coupling proceeds efficiently and selectively at the C-Br bond, tolerating a wide range of functional groups on the alkyne partner. rsc.org

Table 2: Representative Conditions for Selective Sonogashira Coupling at the C-Br Position This table is based on data from analogous bromo-substituted pyridine systems.

| Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 85-95 | rsc.org |

| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | 1,4-Dioxane | 60 | ~90 | aobchem.com |

| Pd(OAc)₂/dppf | CuI | Cs₂CO₃ | Acetonitrile | 80 | >80 | nih.gov |

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an amine with an organic halide. This reaction is crucial for synthesizing substituted anilines and N-heteroaryl amines. For this compound, this reaction offers a pathway to introduce diverse amino functionalities.

Consistent with other palladium-catalyzed processes, Buchwald-Hartwig amination displays high selectivity for the C-Br bond over the C-Cl bond. A definitive study on the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine found that using a palladium catalyst with a suitable phosphine (B1218219) ligand (e.g., Xantphos) resulted in the exclusive substitution of the bromine atom for a range of primary and secondary amines. google.com This selective C-N bond formation at the C3 position provides access to 3-amino-5-chloro-2-hydroxypyridine (B113382) derivatives, which are valuable intermediates in medicinal chemistry.

Table 3: Catalyst Systems for Selective Buchwald-Hartwig Amination at the C-Br Position This table is based on data from analogous bromo-chloro-pyridine systems.

| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | >90 | google.com |

| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 80 | ~85 | scielo.br |

| Pd₂(dba)₃ | tBu₃P | K₃PO₄ | DME | 90 | >90 |

Dehalogenation Mechanisms under Various Reaction Conditions

The dehalogenation of aryl halides, including this compound, is a critical transformation in organic synthesis, often employed to remove blocking groups or to introduce further functionalization. organic-chemistry.org The reactivity of the carbon-halogen bond is dependent on the nature of the halogen, with carbon-bromine bonds being generally weaker and more readily cleaved than carbon-chlorine bonds. organic-chemistry.orgehs-support.com This difference in bond strength allows for selective dehalogenation under appropriate reaction conditions.

Reductive dehalogenation is a common method for removing halogen substituents. This process involves the addition of electrons to the aryl halide, leading to the cleavage of the carbon-halogen bond and its replacement with a carbon-hydrogen bond. youtube.com Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used technique for this purpose. organic-chemistry.org Bromides are typically reduced more rapidly and under milder conditions than chlorides, often allowing for selective debromination in the presence of chlorine. organic-chemistry.org The general mechanism for reductive dehalogenation involves the oxidative addition of the aryl halide to the palladium catalyst, followed by reaction with a hydrogen source and reductive elimination to yield the dehalogenated arene.

The specific conditions for the dehalogenation of this compound can be tailored to achieve either selective or complete removal of the halogens. For instance, milder reducing agents or carefully controlled reaction times would likely favor the selective removal of the bromine atom over the chlorine atom. Conversely, more forcing conditions, such as higher pressures of hydrogen gas or more active catalysts, would lead to the removal of both halogen substituents.

Environmental and biological systems also exhibit dehalogenation processes. For example, anaerobic microorganisms have been shown to reductively dehalogenate brominated and chlorinated aromatic compounds. nih.govnih.gov These microorganisms often display a preference for removing meta and para substituents before the more sterically hindered ortho substituents. nih.govnih.gov While specific studies on the microbial dehalogenation of this compound are not prevalent, the general principles suggest that such transformations are feasible. nih.gov

The following table summarizes various dehalogenation conditions and their expected outcomes on a generic aryl halide substrate, which can be extrapolated to this compound.

| Reagent/Condition | Substrate | Product | Catalyst | Observations |

| Catalytic Hydrogenation | Aryl Bromide | Aryl | Pd/C | Generally faster and requires less catalyst than for chlorides. organic-chemistry.org |

| Catalytic Hydrogenation | Aryl Chloride | Aryl | Pd/C | Requires more vigorous conditions than for bromides. organic-chemistry.org |

| Anaerobic Microorganisms | Brominated Biphenyls | Biphenyl | - | Meta and para positions are generally dehalogenated first. nih.govnih.gov |

Tautomerism (Keto-Enol) of 2-Hydroxypyridines and its Impact on Reaction Profiles

2-Hydroxypyridines, including this compound, exist in a tautomeric equilibrium between the enol form (2-hydroxypyridine) and the keto form (2-pyridone). nih.govexpchem3.com This equilibrium is a significant feature of their chemistry, as the two tautomers exhibit distinct chemical properties and reactivity. masterorganicchemistry.com The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the presence of other substituents on the pyridine ring. nih.govproquest.com

In the gas phase and in non-polar solvents, the enol form of 2-hydroxypyridine is generally favored. nih.gov However, in polar solvents and in the solid state, the equilibrium shifts significantly towards the more polar keto form, 2-pyridone. nih.gov This is attributed to the greater ability of the keto form to participate in intermolecular hydrogen bonding.

The tautomeric equilibrium has a profound impact on the reaction profile of 2-hydroxypyridines. The enol form possesses a nucleophilic hydroxyl group and an aromatic ring system, making it susceptible to electrophilic attack on the oxygen or the ring carbons. In contrast, the keto form has an amide-like structure with a nucleophilic nitrogen and an electrophilic carbonyl carbon.

For this compound, the presence of the electron-withdrawing halogen substituents can influence the acidity of the N-H proton in the pyridone form and the O-H proton in the hydroxypyridine form, thereby affecting the position of the tautomeric equilibrium. The reactivity of this compound will be a composite of the reactivities of both tautomers present under the specific reaction conditions. For instance, reactions involving nucleophilic attack at the carbonyl group would proceed through the 2-pyridone tautomer, while reactions targeting the hydroxyl group would involve the 2-hydroxypyridine form.

Theoretical studies, such as those employing density functional theory (DFT), have been used to investigate the thermodynamics and kinetics of the tautomerization process. nih.govnih.gov These studies help in understanding the relative stabilities of the tautomers and the energy barrier for their interconversion. nih.gov

| Tautomer | Key Structural Feature | Dominant in | Potential Reactivity |

| 2-Hydroxypyridine (Enol) | -OH group, Aromatic ring | Gas phase, Non-polar solvents nih.gov | Electrophilic substitution on the ring, Reactions of the hydroxyl group |

| 2-Pyridone (Keto) | Amide-like C=O and N-H | Polar solvents, Solid state nih.gov | Nucleophilic attack at the carbonyl carbon, N-alkylation/acylation |

Role as an Intermediate in Complex Chemical Transformations

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. pipzine-chem.com Its utility stems from the presence of multiple reactive sites: the bromine and chlorine atoms, the hydroxyl/keto group, and the pyridine ring itself. These functional groups can be selectively manipulated to build intricate molecular architectures.

The halogen atoms serve as handles for cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Stille couplings, which are powerful methods for forming carbon-carbon bonds. frontierspecialtychemicals.com For example, the bromine atom, being more reactive, can be selectively coupled with a boronic acid derivative in a Suzuki reaction, leaving the chlorine atom intact for subsequent transformations. This stepwise functionalization allows for the controlled and regioselective introduction of different substituents onto the pyridine ring.

The hydroxyl group (or the N-H in the pyridone tautomer) can be alkylated, acylated, or used to form ethers, providing another avenue for structural modification. Furthermore, the pyridine nitrogen can be quaternized or oxidized, altering the electronic properties of the ring system.

In the synthesis of biologically active compounds, the pyridine scaffold is a common motif. mdpi.com this compound can serve as a starting material for the preparation of substituted pyridines that may exhibit a range of pharmacological activities. pipzine-chem.combiosynth.com For instance, the strategic replacement of the halogens and modification of the hydroxyl group can lead to compounds with potential applications as enzyme inhibitors or receptor ligands. biosynth.com

An example of its use in a multi-step synthesis could involve the initial selective Suzuki coupling at the 3-position (displacing bromine), followed by a second cross-coupling reaction at the 5-position (displacing chlorine) under more forcing conditions. The hydroxyl group could then be converted to another functional group, or the pyridone nitrogen could be alkylated to complete the synthesis of a complex target molecule.

| Reaction Type | Reactive Site | Potential Product |

| Suzuki-Miyaura Coupling | C-Br, C-Cl | Aryl- or Alkyl-substituted pyridines |

| Alkylation/Acylation | O-H / N-H | Ethers, Esters, N-substituted pyridones |

| Nucleophilic Aromatic Substitution | C-Cl | Amino-, Alkoxy-, or Thio- substituted pyridines |

Computational and Theoretical Studies on 3 Bromo 5 Chloro 2 Hydroxypyridine

Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations

Density Functional Theory (DFT) and Hartree-Fock (HF) are two fundamental quantum mechanical methods employed to investigate the properties of molecules. Both methods have been utilized to study 3-Bromo-5-chloro-2-hydroxypyridine, often with the 6-311++G(d,p) basis set, to provide a comprehensive understanding of its molecular structure and behavior. nih.govijesit.com

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation. nih.gov Theoretical studies on the related compound, 5-chloro-2-hydroxypyridine (B146416), have performed geometry optimization and found that the molecule belongs to the C1 point group symmetry. ijesit.com The optimized geometrical parameters, including bond lengths and bond angles, for similar pyridine (B92270) derivatives have been calculated using both HF and DFT (B3LYP) methods. nih.govijesit.com These calculations provide a detailed picture of the molecular framework.

| Parameter | HF/6-311++G(d,p) | B3LYP/6-311++G(d,p) |

| C-Cl Bond Length (Å) | 1.731 | 1.745 |

| C-O Bond Length (Å) | 1.332 | 1.348 |

| O-H Bond Length (Å) | 0.945 | 0.967 |

| C-N-C Bond Angle (°) | 124.1 | 124.3 |

| C-C-Cl Bond Angle (°) | 118.9 | 118.8 |

This table is for illustrative purposes and shows representative data for a similar compound. The actual values for this compound may vary.

Electronic Structure Analysis: Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a crucial parameter for determining molecular reactivity and stability. ijesit.com A smaller energy gap suggests higher reactivity. ijesit.com

For related halopyridines, these energies have been calculated using DFT methods. nih.govijesit.com The HOMO-LUMO gap helps to explain the charge transfer interactions occurring within the molecule. ijesit.com

Table 2: Calculated HOMO, LUMO, and Energy Gap for a Related Pyridine Derivative (5-chloro-2-hydroxypyridine) (Note: This data is for 5-chloro-2-hydroxypyridine and serves as an example.)

| Parameter | B3LYP/6-311++G(d,p) |

| HOMO Energy (eV) | -6.54 |

| LUMO Energy (eV) | -1.23 |

| Energy Gap (eV) | 5.31 |

This table is for illustrative purposes. The actual values for this compound may differ.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP surface displays regions of different electrostatic potential, typically color-coded where red indicates negative potential (electron-rich areas, prone to electrophilic attack) and blue represents positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.netresearchgate.net

In pyridine derivatives, the negative regions are often localized over electronegative atoms like oxygen and nitrogen, while positive regions are found around hydrogen atoms. nih.govresearchgate.net For this compound, the MEP map would highlight the oxygen of the hydroxyl group and the nitrogen atom in the pyridine ring as potential sites for electrophilic interaction.

Reactivity Indices and Fukui Functions

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Fukui functions are another important concept, used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov For the related 3-bromo-2-hydroxypyridine, Fukui functions have been calculated to describe local reactivity. nih.gov

Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG) Studies

Non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, play a critical role in the structure and function of molecules. The Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize these weak interactions. nih.gov By plotting the RDG against the electron density, regions of strong attraction (like hydrogen bonds), weak van der Waals interactions, and steric repulsion can be identified. For the dimer of 3-bromo-2-hydroxypyridine, RDG analysis has been employed to visualize the non-covalent interactions. nih.gov

Prediction of Spectroscopic Properties through Computational Methods (e.g., UV-Vis)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov These calculations can determine the vertical excitation energies and oscillator strengths of electronic transitions, providing insight into the wavelengths of maximum absorption (λmax). For 3-bromo-2-hydroxypyridine, TD-DFT has been used to simulate the UV-Vis spectrum in both the gas phase and in different solvents. nih.gov Similar calculations for 5-chloro-2-hydroxypyridine have also been reported. ijesit.com

Table 3: Predicted UV-Vis Spectral Data for a Related Pyridine Derivative (3-bromo-2-hydroxypyridine) (Note: This data is for a closely related compound and serves as an example.)

| Electronic Transition | Calculated Wavelength (nm) | Oscillator Strength (f) |

| n → π | 289 | 0.023 |

| π → π | 265 | 0.145 |

This table is for illustrative purposes. The actual values for this compound may differ.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, research on closely related structures provides significant insights into its potential binding behaviors. For instance, studies on pyridine derivatives highlight their role as inhibitors for various protein targets. Computational investigations on 3-bromo-2-hydroxypyridine , a structurally similar compound, have identified it as a potential bromodomain inhibitor. nih.gov

Docking simulations for other halogenated pyridines have also revealed key interaction patterns. A study on inhibitors of the SARS-CoV Main Proteinase (Mpro) demonstrated that 3-chloropyridine moieties tend to occupy the S1 specificity pocket of the enzyme's active site. nih.gov The orientation of the chloropyridine ring within this pocket is stabilized by hydrophobic interactions with histidine and methionine residues. nih.gov

Furthermore, docking studies on 2-Amino-3-bromo-5-nitropyridine against the protein 5FCT, a dihydrofolate synthase inhibitor, showed a minimum binding energy of -5.9 kcal/mol. researchgate.net This interaction suggests that the brominated pyridine scaffold can form stable complexes within protein binding sites. researchgate.net These examples collectively suggest that the this compound scaffold has the potential to form specific and stable interactions with protein targets, driven by a combination of hydrogen bonding (via the hydroxyl group) and hydrophobic or halogen bonding interactions (via the bromo and chloro substituents).

Table 1: Molecular Docking Data for Related Pyridine Compounds

| Compound | Target Protein | Key Findings | Reference |

|---|---|---|---|

| 3-bromo-2-hydroxypyridine | Bromodomains | Identified as a potential bromodomain inhibitor based on theoretical studies. | nih.gov |

| 3-chloropyridine moieties | SARS-CoV Main Proteinase (Mpro) | Tend to cluster and bind within the S1 specificity pocket of the active site. | nih.gov |

Investigation of Dimerization and Intermolecular Hydrogen Bonding

The arrangement of molecules in the solid state is governed by intermolecular forces, with hydrogen bonding being one of the most critical. The 2-hydroxypyridine (B17775) moiety exists in equilibrium with its tautomeric form, 2-pyridone. This structure is well-known for forming stable hydrogen-bonded dimers.

For the closely related 3-bromo-2-hydroxypyridine , computational studies have shown that it can form a stable dimer through intermolecular hydrogen bonds. nih.gov The interaction energy for the formation of this dimer was calculated to be a significant 15.896 kcal/mol, indicating a strong and favorable interaction. nih.gov The stability of this dimer is facilitated by the molecule's high dipole moment. nih.gov

Crystal structure analyses of larger molecules incorporating the 3-bromo-5-chloro-2-hydroxyphenyl group confirm its strong tendency to participate in hydrogen bonding. In these structures, a variety of intermolecular hydrogen bonds are observed, including conventional O—H⋯O bonds and weaker C—H⋯O and C—H⋯Br interactions. nih.govresearchgate.net These bonds collectively organize the molecules into extended networks, such as interconnected columns. nih.govresearchgate.net In some derivatives, intramolecular O—H⋯N hydrogen bonds are also observed, which stabilize the conformation of the molecule itself. nih.gov

Potential Energy Surface Scans for Reaction Pathways

A Potential Energy Surface (PES) scan is a computational method used to explore the conformational space of a molecule and to identify its most stable geometries (energy minima) and transition states. This is typically achieved by systematically changing a specific geometric parameter, such as a bond length, bond angle, or dihedral angle, and calculating the molecule's energy at each step.

For 3-bromo-2-hydroxypyridine , a PES scan was performed to understand the relationship between its potential energy and molecular geometry. nih.gov The scan focused on the N5–C2–O6–H10 dihedral angle to determine the most stable orientation of the hydroxyl group relative to the pyridine ring. nih.gov By analyzing the resulting potential energy curve, researchers can identify the lowest energy conformation, which corresponds to the most likely structure of the molecule under normal conditions. nih.govnih.gov This analysis is crucial for ensuring that subsequent computational calculations, such as frequency analysis or molecular docking, are performed on the most energetically favorable structure. nih.gov

While a specific PES scan for this compound is not found in the reviewed literature, the study on its close analog demonstrates the methodology and its importance. Such a scan would be essential to understand how the addition of the chlorine atom at the 5-position might influence the conformational preferences and the energy barriers to rotation of the hydroxyl group.

Advanced Spectroscopic and Structural Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 3-Bromo-5-chloro-2-hydroxypyridine. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a complete structural assignment can be achieved.

In the ¹H NMR spectrum, the pyridine (B92270) ring protons are expected to appear as distinct signals. Due to the electron-withdrawing effects of the halogen and hydroxyl/oxo groups, these aromatic protons would be shifted downfield. The spectrum would likely show two doublets, corresponding to the protons at the C4 and C6 positions.

In the ¹³C NMR spectrum, five distinct signals are anticipated, corresponding to the five carbon atoms in the pyridine ring. The chemical shifts are influenced by the attached functional groups. The carbon atom bonded to the hydroxyl group (C2) would exhibit a characteristic downfield shift, while the carbons bonded to bromine (C3) and chlorine (C5) would also be significantly affected.

Expected NMR Data for this compound Note: Specific experimental values can vary based on the solvent and the dominant tautomeric form.

¹H NMR (Proton NMR)| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 11.0 - 13.0 | Singlet (broad) | OH or NH proton (tautomer dependent) |

| 7.5 - 8.0 | Doublet | Proton at C4 |

¹³C NMR (Carbon-13 NMR)

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 155 - 165 | C2 (bonded to O) or C=O |

| 105 - 115 | C3 (bonded to Br) |

| 140 - 150 | C4 |

| 115 - 125 | C5 (bonded to Cl) |

Advanced Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides critical information about the functional groups present in this compound and the nature of intermolecular interactions, such as hydrogen bonding.

FTIR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's bonds. For this compound, key absorptions would include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group of the hydroxypyridine tautomer.

C=O Stretching: A strong absorption around 1650-1700 cm⁻¹ would confirm the presence of the pyridone tautomer.

Pyridine Ring Vibrations: Multiple sharp bands between 1400-1600 cm⁻¹ correspond to C=C and C=N stretching vibrations within the aromatic ring.

C-Cl and C-Br Stretching: Absorptions for carbon-halogen bonds are typically found in the fingerprint region, with C-Cl stretching around 700-800 cm⁻¹ and C-Br stretching at lower frequencies, often between 500-600 cm⁻¹. researchgate.net

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the pyridine ring and halogen-carbon bonds. Density functional theory (DFT) calculations are often employed alongside experimental spectra to achieve excellent agreement and a more precise assignment of vibrational modes. researchgate.netnih.gov

Expected Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopic Technique |

|---|---|---|

| 3200-3600 | O-H Stretch (hydroxy form) | FTIR |

| ~3000 | N-H Stretch (pyridone form) | FTIR |

| 1650-1700 | C=O Stretch (pyridone form) | FTIR, Raman |

| 1400-1600 | C=C and C=N Ring Stretching | FTIR, Raman |

| 700-800 | C-Cl Stretch | FTIR, Raman |

Single Crystal X-ray Diffraction for Absolute Structure and Conformation Determination

Crystal System: (e.g., monoclinic, orthorhombic)

Space Group: The symmetry elements of the unit cell.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of each atom in the unit cell.

Intermolecular Interactions: Detailed information on hydrogen bonding and other non-covalent interactions that stabilize the crystal packing.

For related 2-hydroxypyridine (B17775) compounds, X-ray crystallography has confirmed that the pyridone form is often the predominant one in the solid state. stackexchange.com

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental composition. For this compound (C₅H₃BrClNO), the exact mass is calculated to be 206.908646 Da. echemi.com

HRMS also provides information about the molecule's fragmentation pattern upon ionization. This pattern is a unique fingerprint that can be used for structural confirmation. A key feature in the mass spectrum of this compound would be the distinctive isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a characteristic cluster of peaks for the molecular ion and any fragments containing these halogens.

Predicted Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Ion | Description |

|---|---|---|

| ~207/209/211 | [M]⁺ | Molecular ion peak cluster, showing isotopic patterns of Br and Cl. |

| ~179/181/183 | [M-CO]⁺ | Loss of carbon monoxide from the pyridone tautomer. |

| ~128/130 | [M-Br]⁺ | Loss of a bromine radical. |

Spectroscopic Analysis of Tautomeric Forms

The compound this compound can exist in two tautomeric forms: the enol form (this compound) and the keto form (3-bromo-5-chloropyridin-2(1H)-one). echemi.comchemicalbook.com The equilibrium between these two forms is a fundamental characteristic of 2-hydroxypyridine derivatives and can be studied using various spectroscopic methods. expchem3.comyoutube.com

The position of the tautomeric equilibrium is highly dependent on the physical state and the solvent. stackexchange.com

In the solid state , the pyridone (keto) form is typically more stable and predominates. This can be confirmed by FTIR, which would show a characteristic C=O stretching band and the absence of a broad O-H band. stackexchange.com

In solution , the equilibrium is sensitive to solvent polarity. Non-polar solvents tend to favor the hydroxypyridine (enol) form, whereas polar solvents like water and alcohols shift the equilibrium toward the more polar pyridone (keto) form. stackexchange.com This shift can be monitored by observing changes in NMR and UV-Vis spectra.

Spectroscopic analysis is crucial for understanding which tautomer is present under specific conditions, which in turn dictates the compound's reactivity and interactions. The stability of the pyridone form is often attributed to favorable resonance structures and its ability to form stable hydrogen-bonded dimers. youtube.com

Derivatives of 3 Bromo 5 Chloro 2 Hydroxypyridine and Their Research Applications

Rational Design and Synthesis of Functionalized Analogs

The strategic design and synthesis of functionalized analogs of 3-bromo-5-chloro-2-hydroxypyridine are pivotal for expanding its utility. The presence of bromine, chlorine, and hydroxyl groups on the pyridine (B92270) ring offers multiple sites for chemical modification, allowing for the introduction of various functional groups to modulate the molecule's electronic properties, steric profile, and potential for intermolecular interactions. pipzine-chem.com

Synthetic strategies often involve leveraging the reactivity of the halogen substituents. For instance, the bromine and chlorine atoms can participate in cross-coupling reactions, enabling the introduction of new carbon-carbon or carbon-heteroatom bonds. pipzine-chem.com The hydroxyl group can be alkylated, acylated, or otherwise modified to alter the compound's polarity and hydrogen-bonding capabilities.

A key aspect of rational design is the consideration of positional isomerism. The specific arrangement of substituents on the pyridine ring significantly influences the molecule's reactivity and biological activity. For example, the properties of this compound differ from its isomer, 2-bromo-3-chloro-5-hydroxypyridine, particularly in the context of cross-coupling reactions.

The synthesis of derivatives can be achieved through multi-step reaction sequences. For example, a synthetic route to 2-chloro-3-bromo-5-hydroxypyridine starts from 3-bromo-2-hydroxy-5-nitropyridine. chemicalbook.com Another approach involves the use of a Grignard reagent for the synthesis of 3-bromo-5-chloro-2-alkyl-pyridine derivatives. google.com

Applications in Medicinal Chemistry Research

The structural motif of this compound is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Its derivatives have been explored for a wide range of therapeutic applications.

The this compound framework serves as a versatile scaffold for the development of new pharmaceutical compounds. Its inherent structural features allow it to be a key intermediate in the synthesis of a variety of biologically active molecules. pipzine-chem.comchemimpex.com By modifying this core structure, researchers can design and synthesize new chemical entities with the potential to interact with specific biological targets. pipzine-chem.com The pyridine ring, a common feature in many drugs, combined with the specific halogen and hydroxyl substitutions, provides a unique template for drug discovery. pipzine-chem.comchemimpex.com

Derivatives of this compound have shown promise as lead compounds for various therapeutic targets. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The process of modifying a lead compound to improve its efficacy, selectivity, or pharmacokinetic parameters is a central part of drug development. For instance, certain thiazolidinone derivatives incorporating a related chloro-propenylidene moiety have demonstrated significant anticancer activity, with some compounds inhibiting the growth of cancer cell lines at micromolar and submicromolar concentrations. nih.gov

The bromodomain and extra-terminal domain (BET) family of proteins are key regulators of gene transcription and are considered attractive targets for therapeutic intervention in cancer and inflammatory diseases. nih.gov Small molecule inhibitors that target these proteins have shown significant promise. While specific derivatives of this compound as bromodomain inhibitors are not extensively detailed in the provided search results, the development of pyridone and quinazoline (B50416) derivatives as potent BRD4 inhibitors highlights the potential of pyridine-based scaffolds in this area. nih.gov For example, a pyridone derivative was found to inhibit BRD4, reduce c-Myc expression, and arrest cancer cells in the G0/G1 phase of the cell cycle. nih.gov Dihydropyridine lactam analogs have also been investigated as selective inhibitors of BET bromodomains. nih.gov

The development of novel anticancer agents is a major focus of medicinal chemistry research, and derivatives of halogenated pyridines have shown potential in this area.

Thiazolo[4,5-d]pyrimidine Derivatives: New 7-oxo, 7-chloro, and 7-amino derivatives of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine have been synthesized and evaluated for their anticancer activity. mdpi.com Among these, 7-Chloro-3-phenyl-5-(trifluoromethyl) pipzine-chem.comchemicalbook.comthiazolo[4,5-d]pyrimidine-2(3H)-thione (compound 3b ) was identified as the most active compound, showing promising antitumor properties against a panel of 60 human cancer cell lines. mdpi.com

Ciminalum–thiazolidinone Hybrids: Hybrid molecules combining a thiazolidinone moiety with a fragment of Ciminalum (p-nitro-α-chlorocinnamic aldehyde) have demonstrated significant cytotoxic effects on tumor cells. nih.gov Compounds 2f and 2h from this series inhibited the growth of all tested cancer cell lines at submicromolar and micromolar concentrations. nih.gov The presence of the (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety was found to be crucial for the observed anticancer effects. nih.gov

Palladium(II) and Platinum(II) Complexes: Novel palladium(II) and platinum(II) complexes with chloro derivatives of 7-azaindole-3-carbaldehyde have been synthesized and tested for their antiproliferative activity. The platinum complex, trans-[PtCl2(5ClL)2], showed superior activity against cisplatin-resistant ovarian cancer and triple-negative breast cancer cell lines compared to the established drug cisplatin. mdpi.com

5-Chloro-2,3-dihydroxypyridine Transition Metal Complexes: Complexes of 5-chloro-2,3-dihydroxypyridine with various transition metals, such as molybdenum, tungsten, osmium, uranium, rhenium, palladium, platinum, ruthenium, rhodium, and iridium, have been synthesized. researchgate.net Notably, cis-K2[Mo2O5(cdhp)2] and [Pd(bpy)(cdhp)] displayed significant antineoplastic activity against Ehrlich ascites tumor cells. researchgate.net

Interactive Table of Anticancer Activity of Selected Derivatives

| Compound/Derivative Class | Cancer Cell Lines Tested | Key Findings |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) pipzine-chem.comchemicalbook.comthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b ) | NCI-60 panel | Showed very good antitumor properties against all tested subpanel tumor cell lines at the GI50 and TGI levels. mdpi.com |

| Ciminalum–thiazolidinone hybrid 2f | Various cancer cell lines | Average GI50, TGI, and LC50 values of 2.80/32.3/80.8 µM. nih.gov |

| Ciminalum–thiazolidinone hybrid 2h | Various cancer cell lines | Average GI50, TGI, and LC50 values of 1.57/13.3/65.0 µM. nih.gov |

| trans-[PtCl2(5ClL)2] | A2780cis (ovarian), MDA-MB-231 (breast) | IC50 = 4.96 ± 0.49 µM (A2780cis), IC50 = 4.83 ± 0.38 µM (MDA-MB-231). mdpi.com |

| cis-K2[Mo2O5(cdhp)2] and [Pd(bpy)(cdhp)] | Ehrlich ascites tumor cells | Displayed significant antineoplastic activity. researchgate.net |

Derivatives containing the halogenated pyridine motif are also being investigated for their potential anti-inflammatory effects. Inflammation is a complex biological response implicated in numerous diseases.

Salicylanilides, which can be synthesized from derivatives of this compound, have demonstrated anti-inflammatory activity by inhibiting protein denaturation. nih.gov Furthermore, some salicylanilides have been shown to inhibit epidermal growth factor receptor (EGFR) protein tyrosine kinases, which can play a role in inflammatory processes. nih.gov

A bromophenol, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB), isolated from the red alga Polysiphonia morrowii, has been shown to suppress inflammation in human keratinocytes stimulated by TNF-α/IFN-γ. mdpi.com It achieves this by modulating the NF-κB and MAPK signaling pathways and reducing the expression of inflammatory mediators. mdpi.com

Flavonoid derivatives containing bromine and chlorine have also been studied for their anti-inflammatory properties. mdpi.com For instance, certain polyketides isolated from marine microorganisms have been found to significantly decrease superoxide (B77818) anion generation by human neutrophils, indicating anti-inflammatory potential. nih.gov

Interactive Table of Anti-inflammatory Activity of Selected Derivatives

| Compound/Derivative Class | Biological System/Assay | Key Findings |

| Salicylanilides | Protein denaturation assay | Showed anti-inflammatory activity. nih.gov |

| 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) | TNF-α/IFN-γ-stimulated HaCaT keratinocytes | Suppressed inflammation by modulating NF-κB and MAPK pathways. mdpi.com |

| Epiremisporines D, E, G, H and Penicitrinone A | fMLP-induced superoxide anion generation in human neutrophils | IC50 values ranged from 2.7 to 33.5 µM. nih.gov |

| Decempyrones C and J | LPS-induced NO generation in RAW 264.7 cells | IC50 values of 22.4 ± 1.8 and 21.7 ± 1.1 µM, respectively. nih.gov |

Investigation of Antiviral and Antimicrobial Potential

The development of new antiviral and antimicrobial agents is a critical area of research to combat infectious diseases and growing antibiotic resistance. While direct studies on the biological activity of this compound derivatives are not extensively detailed in the literature, the broader class of halogenated heterocyclic compounds, including pyridine derivatives, has shown significant promise.

Research into related structures provides insight into the potential of this chemical family. For instance, derivatives of 5-bromo or 5-chloro-2'-deoxyuridine (B16210) have demonstrated a broad spectrum of antiherpes activity. nih.gov Similarly, studies on other quaternized amine pyridine derivatives have shown that their antimicrobial properties are linked to their effect on the cell wall, which can have a lethal impact on cell viability. mdpi.com N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been reported to be active against Gram-positive bacteria. nih.govmdpi.com Furthermore, zinc(II) complexes incorporating 3-bromo-5-chloro-salicylaldehyde have been investigated for their antimicrobial potency against various bacterial strains, including Staphylococcus aureus and Escherichia coli. rsc.org

These findings collectively suggest that the incorporation of bromo and chloro substituents on an aromatic ring, such as in the derivatives of this compound, is a viable strategy for designing molecules with potential antimicrobial and antiviral properties. The specific combination and position of these functional groups on the pyridine scaffold are crucial for biological activity, warranting further investigation into this specific compound class.

Applications in Agrochemical Research and Development

Substituted pyridines are fundamental structural motifs in a wide range of modern agrochemicals, including herbicides, insecticides, and fungicides. acs.org Their efficacy often stems from their ability to interact with specific biological targets in pests and weeds. Halogenated pyridines, in particular, serve as crucial intermediates for the synthesis of these active ingredients. nih.gov

For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) is a high-demand intermediate used in the production of several crop-protection products. nih.gov The synthetic routes to many commercial agrochemicals rely on the availability of functionalized pyridine building blocks. nih.gov Isomers such as 2-Bromo-3-chloro-5-hydroxypyridine are utilized in agrochemical research as foundational structures for building more complex heterocyclic compounds.

Given this context, this compound represents a valuable synthetic intermediate for the agrochemical industry. Its three distinct functional groups—bromo, chloro, and hydroxyl—offer multiple reaction sites for derivatization. This allows for the systematic modification of the molecule to develop new compounds with potential herbicidal, insecticidal, or fungicidal activities. The presence of halogens is known to influence the lipophilicity and metabolic stability of molecules, properties that are critical for the bioavailability and efficacy of agrochemicals.

Role in Ligand Design for Coordination Chemistry and Catalysis

The 2-hydroxypyridine (B17775) moiety is a privileged structure in coordination chemistry, primarily due to its ability to exist in tautomeric equilibrium with its 2-pyridone form. This characteristic allows it to function as a versatile ligand that can coordinate with a wide array of transition metals, leading to complexes with interesting structural features and significant catalytic activity.

The 2-hydroxypyridine scaffold is an excellent platform for designing chelating ligands. rsc.org Upon deprotonation, the resulting 2-pyridonate anion can coordinate to a metal center through both its nitrogen atom and its oxygen atom, forming a stable five- or six-membered chelate ring. This bidentate coordination mode is fundamental to the stability of the resulting metal complexes. 5-chloro-2-hydroxypyridine (B146416), a related compound, is known to act as a donor ligand in this manner. sigmaaldrich.com

The substituents on the pyridine ring, such as the bromo and chloro groups in this compound, play a significant role in modulating the electronic properties of the ligand. These electron-withdrawing groups can influence the Lewis basicity of the donor atoms, thereby affecting the stability, redox potential, and subsequent reactivity of the metal complex. The facile incorporation of different donor functions into the pyridonate platform provides a rapid pathway for designing new ligands for various applications. rsc.org

Hydroxypyridine-based ligands have been instrumental in the development of highly efficient homogeneous catalytic systems. chemistrycongresses.ch Complexes formed from these ligands and transition metals like palladium, ruthenium, and iridium have shown remarkable activity in a variety of important organic transformations. chemistrycongresses.chlu.senih.gov

Palladium complexes bearing 2-hydroxypyridine ligands, for instance, have been successfully employed as pre-catalysts in C-C bond-forming reactions, such as the α-alkylation of ketones with alcohols. lu.se These ligands are known to facilitate both hydrogenation and dehydrogenation reactions, making them valuable in "hydrogen borrowing" chemistry. lu.se In a different application, ruthenium complexes containing phosphine-substituted 2-pyridone ligands have been developed for the catalytic hydrogenation of carbon dioxide to formate, a reaction of significant interest for CO₂ utilization. nih.gov The versatility of these ligands underscores their importance in designing catalysts for sustainable chemical synthesis.

| Catalytic Reaction | Metal Center | Ligand Type | Source |

|---|---|---|---|

| α-Alkylation of Ketones | Palladium | 2-Hydroxypyridine | lu.se |

| Hydrogenation of CO₂ | Ruthenium | 6-diisopropylphosphino-2-pyridone | nih.gov |

| Hydrogenation/Dehydrogenation | Iridium | Pyridone | chemistrycongresses.ch |

| C-H Activation | Palladium | Sulfoxide-2-hydroxypyridine (SOHP) | jiaolei.group |

A key feature that makes hydroxypyridine ligands particularly effective in catalysis is their ability to engage in metal-ligand cooperation (MLC). researchgate.net In MLC, the ligand is not merely a spectator that tunes the steric and electronic properties of the metal center; instead, it actively participates in bond-breaking and bond-forming steps of the catalytic cycle. rsc.org

The tautomerism between the 2-hydroxypyridine and 2-pyridone forms is central to this cooperativity. The ligand can act as an internal base, facilitating proton abstraction from a substrate. jiaolei.group This process often involves the dearomatization of the pyridine ring (from hydroxypyridine to pyridone) and subsequent rearomatization. This mechanism is crucial for the activation of strong chemical bonds, such as C-H and H-H bonds. rsc.orguva.es For example, a substrate like dihydrogen (H₂) can undergo heterolytic cleavage across the metal-ligand framework, forming a metal hydride and a protonated hydroxypyridine ligand. rsc.orgresearchgate.net This cooperative bond activation lowers the energy barrier for reactions like hydrogenation, dehydrogenation, and C-H functionalization. jiaolei.groupuva.es

The redox-active nature of both the hydroxypyridine/pyridonate ligand and the coordinated metal ion opens up possibilities for applications in electrocatalysis. Metal complexes with these ligands can act as electron reservoirs, facilitating multi-electron transformations. rsc.org

Research has shown that copper(II) complexes with pyridonate ligands are active in electrocatalytic reactions. rsc.org The mechanism is thought to involve proton-coupled electron transfer (PCET), where the transfer of an electron and a proton are concerted. The hydroxypyridine ligand is crucial in this process, as intramolecular hydrogen bonding between a metal-coordinated water molecule and the pyridonate oxygen can stabilize key intermediates. rsc.org While this field is still developing, the unique properties of 3d metal pyridonate complexes suggest significant potential for their use in designing new electrocatalysts for energy conversion and storage applications. acs.orgrsc.org

Applications in Material Science Research (e.g., Nonlinear Optical Properties)

The field of nonlinear optics is crucial for the development of advanced photonic and optoelectronic devices, including optical switches, frequency converters, and optical data storage. Materials with significant NLO properties can alter the characteristics of light passing through them, a phenomenon that is dependent on the intensity of the light itself. The search for new, efficient NLO materials has led researchers to explore a wide array of organic molecules, with pyridine derivatives being a prominent class due to their inherent electronic asymmetry and the tunability of their properties through chemical modification.

Detailed Research Findings

Specific research focusing exclusively on the nonlinear optical properties of derivatives of this compound is not widely available in publicly accessible literature. However, studies on analogous structures provide valuable insights. For instance, research on other halogenated organic compounds has demonstrated that the presence and nature of halogen substituents can significantly influence NLO responses.

One study highlighted the significant effect of bromo versus chloro substituents on the first molecular hyperpolarizability (β₀), a key parameter indicating a molecule's NLO efficiency. nih.gov The findings revealed that chromophores containing bromo substituents exhibited β₀ values that were 1.24 to 5.75 times higher than their chloro-containing counterparts, without causing a detrimental shift in the material's absorption wavelength. nih.gov This suggests that the bromine atom in the this compound scaffold could play a crucial role in enhancing the NLO properties of its derivatives. The study also noted that a polyimide with bromo-containing chromophores showed a significantly higher macroscopic NLO coefficient (d₃₃) compared to those with nitro and cyano groups, which are traditionally strong electron-accepting groups. nih.gov

Furthermore, the formation of derivatives such as Schiff bases and chalcones from pyridine precursors is a common strategy to create molecules with extended π-conjugation, a key requirement for large NLO responses. nih.govnih.gov These derivatives often exhibit intramolecular charge transfer, which can be fine-tuned by the introduction of various electron-donating and electron-withdrawing groups. The inherent electron-withdrawing nature of the pyridine ring, coupled with the halogen atoms and the hydroxyl group in this compound, provides a versatile platform for synthesizing such donor-π-acceptor (D-π-A) systems.

Investigations into pyridine-based chalcones have shown that their third-order NLO properties, including the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂), can be effectively studied using the Z-scan technique. researchgate.net While specific data for derivatives of this compound is absent, the general principles established in these studies would apply. The Z-scan method allows for the determination of both the sign and magnitude of the real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾).

Although direct experimental data for the target compound's derivatives is elusive, theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict the NLO properties of novel molecules. Such computational studies on related Schiff base derivatives have shown a good correlation between the molecular structure, dipole moment, and the resulting NLO response. doaj.org

Environmental Chemistry and Degradation Pathways Academic Perspective

Photolytic Degradation Mechanisms of Halogenated Pyridines

Photolytic degradation, the breakdown of compounds by light, is a critical abiotic process influencing the environmental persistence of many organic pollutants. tandfonline.com For halogenated pyridines, this process often involves the cleavage of the carbon-halogen bond, a step that can significantly alter the compound's properties and subsequent degradation.

Research on 2-halogenated pyridines has shown that ultraviolet (UV) irradiation can lead to their rapid dehalogenation. tandfonline.com A primary intermediate formed during the photolysis of 2-chloro-, 2-bromo-, and 2-iodopyridine (B156620) is 2-hydroxypyridine (B17775). tandfonline.com This suggests a pathway where the halogen atom is replaced by a hydroxyl group. Given the structure of 3-Bromo-5-chloro-2-hydroxypyridine, it is plausible that it could undergo further hydroxylation or dehalogenation under photolytic conditions. The presence of existing hydroxyl and halogen substituents will influence the electron distribution within the pyridine (B92270) ring, thereby affecting the positions susceptible to photochemical attack.

The efficiency of photolytic degradation can be influenced by environmental conditions such as pH. Studies on dihydroxypyridines (DHPs) have demonstrated that their ionization state, which is pH-dependent, affects their photooxidation rate. conicet.gov.ar For instance, the rate of photooxidation for 2,3-DHP and 2,4-DHP is highest in alkaline solutions where the mono-ionized forms predominate. conicet.gov.ar This suggests that the environmental pH could play a crucial role in the photolytic fate of this compound, which also possesses an acidic hydroxyl group.

| Compound Family | Primary Photolytic Reaction | Key Intermediates | Influencing Factors |

| 2-Halogenated Pyridines | Dehalogenation | 2-Hydroxypyridine | UV irradiation |

| Dihydroxypyridines | Photooxidation | Varies with structure | pH, ionization state |

Biotransformation and Biodegradation Studies

The microbial breakdown of halogenated organic compounds is a key process in their removal from the environment. The biodegradability of pyridine derivatives is highly dependent on the nature and position of their substituents. tandfonline.com Generally, bacteria can degrade many simple pyridine derivatives, with hydroxypyridines and pyridinecarboxylic acids often being more readily metabolized than halogenated pyridines. tandfonline.comresearchgate.net

The initial step in the biodegradation of many pyridines involves hydroxylation, where a hydroxyl group is introduced into the pyridine ring. researchgate.net This reaction often incorporates oxygen derived from water. researchgate.net For a compound like this compound, which already contains a hydroxyl group, microbial attack might proceed via further hydroxylation or directly through dehalogenation. The cleavage of the carbon-halogen bond is a critical step in the degradation of chloroaromatics. capes.gov.br Bacteria have evolved two main strategies for this: either removing the halogen directly from the aromatic ring or after the ring has been cleaved. capes.gov.br

The presence of multiple halogen substituents, such as bromine and chlorine in this compound, can pose a greater challenge for microbial degradation. However, microbial consortia have shown the ability to degrade brominated flame retardants, often through the action of monooxygenase enzymes. mdpi.com The degradation of these complex molecules frequently requires the metabolic cooperation of different bacterial strains. mdpi.com It is plausible that a consortium of microorganisms would be necessary to achieve significant degradation of this compound.

| Microbial Process | Key Enzymatic Step | General Observations for Halogenated Pyridines |

| Biodegradation | Hydroxylation, Dehalogenation | Substituent type and position heavily influence degradability. |

| Biotransformation | Monooxygenation | Often requires microbial consortia for complex molecules. |

Research on Mineralization Processes of Halogenated Pyridines

Mineralization refers to the complete degradation of an organic compound to its inorganic constituents, such as carbon dioxide, water, and mineral halides. This process represents the ultimate removal of a pollutant from the environment. Research on the photolytic degradation of 2-halogenated pyridines has demonstrated that complete mineralization, as indicated by the removal of total organic carbon (TOC), can be achieved under certain conditions. tandfonline.com

The mineralization of halogenated compounds in the environment is often a slow process. Halogenated compounds can be persistent and may accumulate in soil and water. researchgate.net The biodegradation pathways of many halogenated compounds are still not fully understood. nih.gov